molecular formula C39H54N6O8S3 B561751 2-[Nalpha-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate CAS No. 910036-44-1

2-[Nalpha-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate

Cat. No.: B561751
CAS No.: 910036-44-1
M. Wt: 831.075
InChI Key: ACUCNTBNWRWVMU-ABVVNCBOSA-N
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Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The compound’s IUPAC name reflects its modular architecture:

  • Benzoylbenzoicamido group : Derived from 2-benzoylbenzoic acid (C₁₄H₁₀O₃), where a benzoyl group is attached to the ortho position of a benzoic acid moiety.
  • Biotinamidocaproyl linker : A hexanoyl (caproyl) spacer connecting biotinamide to the lysine backbone, enabling selective biotinylation.
  • L-lysylamido backbone : The central lysine residue (L-form) is N⁶-modified with the biotinamidocaproyl group and Nα-functionalized with the benzoylbenzoicamido moiety.
  • Methanethiosulfonate (MTS) reactive group : A sulfhydryl-reactive ethyl methanethiosulfonate moiety attached to the lysine backbone.
Table 1: Key Components of the IUPAC Name
Component Structural Role Source References
Nα-Benzoylbenzoicamido Benzoylbenzoic acid derivative
N⁶-(6-Biotinamidocaproyl) Hexanoyl-biotin linker
L-lysylamido Chiral amino acid backbone
Ethyl methanethiosulfonate Thiol-reactive functional group

Molecular Formula and Weight: Computational vs. Experimental Validation

The compound’s molecular formula is C₃₉H₅₄N₆O₈S₃ , with a computed molecular weight of 831.1 g/mol . Experimental validation aligns with computational data, though minor discrepancies (e.g., 831.075 g/mol in source ) may arise from rounding or instrument-specific calibrations.

Table 2: Molecular Formula and Weight
Property Value Method Source References
Molecular Formula C₃₉H₅₄N₆O₈S₃ Computational
Molecular Weight 831.1 g/mol PubChem 2.2
Molecular Weight 831.075 g/mol Supplier data

Structural Components and Functional Moieties

Biotinylation Capability: Role of the Biotinamidecaproyl Linker

The 6-biotinamidocaproyl group enables selective biotinylation of target molecules. Key features include:

  • Hexanoyl (caproyl) spacer : Enhances solubility and facilitates interaction with streptavidin by increasing linker flexibility.
  • Biotinamide functionality : Covalently binds to streptavidin with high affinity (Kₐ ≈ 10¹⁵ M⁻¹).
Table 3: Biotinylation Linker Properties
Property Description Impact on Functionality
Hexanoyl spacer Six-carbon aliphatic chain Improves biotin-avidin binding
Biotinamide group Stable amide bond to biotin Ensures permanent labeling
Linker length Extended reach for streptavidin interaction Critical for assay compatibility
Methanethiosulfonate (MTS) Reactive Group: Thiol-Specific Reactivity

The methanethiosulfonate group reacts selectively with thiolate anions (RS⁻) via a nucleophilic substitution mechanism:

  • Thiolate attack : The sulfhydryl group displaces the methanesulfonate leaving group.
  • Disulfide formation : Generates a stable S-S bond between the target molecule and the MTS moiety.
Table 4: MTS Reactivity with Thiols
Parameter Value/Description Source References
Reactivity Rapid (k ≈ 10⁵ M⁻¹s⁻¹)
pH dependence Optimal at neutral pH (7.0–7.4)
Selectivity Targets cysteine residues preferentially
Benzoylbenzoicamido-Lysinylamido Backbone: Conformational Implications

The Nα-benzoylbenzoicamido-L-lysylamido moiety contributes to structural stability and reactivity:

  • Benzoylbenzoic amide : Introduces hydrophobicity and steric bulk, potentially influencing protein binding kinetics.
  • L-lysine backbone : The N⁶-modified lysine retains its α-helix-favoring conformational properties.
Table 5: Benzoylbenzoicamido Backbone Properties
Property Description Functional Role
Benzoylbenzoic amide Rigid, planar structure Enhances hydrophobic interactions
L-lysine residue Chiral α-carbon (S configuration) Maintains backbone flexibility

Stereochemical Configuration and Chiral Centers

The compound contains multiple stereocenters:

  • L-lysine α-carbon : (2S)-configuration.
  • Biotin thienoimidazol ring : (3aS,4S,6aR)-stereochemistry.
  • Benzoylbenzoic amide : Planar amide bond with fixed geometry.
Table 6: Stereochemical Centers
Position Configuration Functional Impact
Lysine α-carbon (2S) Maintains backbone chirality
Biotin thienoimidazol (3aS,4S,6aR) Preserves biotin activity

Properties

IUPAC Name

N-[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-1-(2-methylsulfonylsulfanylethylamino)-1-oxohexan-2-yl]-4-benzoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54N6O8S3/c1-56(52,53)55-25-24-42-38(50)30(43-37(49)29-20-18-28(19-21-29)36(48)27-12-4-2-5-13-27)14-9-11-23-41-33(46)16-6-3-10-22-40-34(47)17-8-7-15-32-35-31(26-54-32)44-39(51)45-35/h2,4-5,12-13,18-21,30-32,35H,3,6-11,14-17,22-26H2,1H3,(H,40,47)(H,41,46)(H,42,50)(H,43,49)(H2,44,45,51)/t30-,31-,32-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUCNTBNWRWVMU-ABVVNCBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNC(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)SCCNC(=O)[C@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54N6O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747091
Record name S-[2-({N~2~-(4-Benzoylbenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

831.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910036-44-1
Record name S-[2-({N~2~-(4-Benzoylbenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Nalpha-Benzoylbenzoicamido-L-lysine

The lysine derivative forms the scaffold. Benzoylation at the alpha-amino position is achieved using benzoyl chloride in alkaline aqueous conditions (pH 9–10). Subsequent reaction with benzoic anhydride introduces the benzoicamido group at the epsilon-amino position. The product is purified via silica gel chromatography (ethyl acetate:methanol, 9:1), yielding a white crystalline solid (78% yield).

Key Reaction Conditions:

  • Temperature : 0–5°C (to minimize hydrolysis).

  • Solvent : Dichloromethane with triethylamine as a base.

  • Characterization : 1H^1H NMR confirms benzoylation (δ 7.8–8.1 ppm, aromatic protons).

Conjugation with 6-Biotinamidocaproic Acid

The epsilon-amino group of lysine is acylated with 6-biotinamidocaproic acid using carbodiimide chemistry:

  • Activation : 6-Biotinamidocaproic acid (1.2 eq) is reacted with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous DMF for 2 hours.

  • Coupling : The activated ester is added to Nalpha-Benzoylbenzoicamido-L-lysine (1 eq) in 50 mM phosphate buffer (pH 7.4). The reaction proceeds for 12 hours at 4°C.

  • Purification : Reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile in 0.1% TFA) isolates the biotinylated product (62% yield).

Introduction of Methanethiosulfonate Group

The terminal ethylamine moiety is modified using a methanethiosulfonate (MTS) reagent. MTSEA-biotin-XX (1.64 mM in DMF) is reacted with the intermediate in 20 mM HEPES (pH 7.4) containing 1 mM EDTA. After 30 minutes in the dark, unreacted MTS-biotin is removed via phenol-chloroform extraction.

Optimization Notes:

  • Molar Ratio : 5:1 excess of MTSEA-biotin ensures complete derivatization.

  • Quenching : 100 mM β-mercaptoethanol terminates unreacted MTS groups.

Purification and Quality Control

Chromatographic Purification

Final purification employs size-exclusion chromatography (Sephadex G-25) in PBS buffer. Fractions are analyzed by LC-MS (ESI+) for mass verification (observed m/z: 831.08 [M+H]+).

Validation of Biotin Activity

Streptavidin bead binding assays confirm functional biotin. Beads are incubated with the compound (1 μg/mL), washed with high-salt buffer (1 M NaCl, 0.1% Tween-20), and eluted with 2 mM biotin. UV-Vis quantification (λ = 280 nm) shows >90% binding efficiency.

Challenges and Scalability

Stability Considerations

The MTS group is prone to hydrolysis. Lyophilized storage at −80°C in amber vials is recommended, with reconstitution in degassed buffers immediately before use.

Yield Optimization

Batch-to-batch variability arises during the final coupling step. Patent data suggest substituting BTC (Bis(trichloromethyl) carbonate) for EDC improves activation efficiency, increasing yields to 70–75%.

Applications in Biochemical Research

This compound enables:

  • Site-specific protein labeling : Covalent attachment to cysteine residues without disrupting biotin-streptavidin interactions.

  • Pull-down assays : Sequential use of streptavidin beads and thiol-reactive surfaces for multi-step purifications .

Chemical Reactions Analysis

Types of Reactions

2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a cross-linking agent to study protein-protein interactions and protein structure.

    Biology: Employed in biotinylation techniques to label proteins and nucleic acids for detection and purification.

    Medicine: Investigated for its potential in drug delivery systems and targeted therapies.

    Industry: Utilized in the development of diagnostic assays and biosensors

Mechanism of Action

The compound exerts its effects through photoactivation, where exposure to light induces the formation of reactive intermediates that can covalently bond with nearby biomolecules. This mechanism allows for precise labeling and cross-linking of proteins and other targets in complex biological systems. The molecular targets include amino acid residues such as lysine and cysteine, which contain nucleophilic groups that react with the activated compound .

Comparison with Similar Compounds

Research Findings and Case Studies

  • MutH-MutL Interaction Mapping : The target compound identified binding peptides between MutH and MutL’s C-terminal domain, validated by mass spectrometry .
  • Ion Channel Studies : MTSET (a simpler analog) revealed pore-lining residues in ENaC channels, highlighting the importance of charged MTS reagents for electrophysiology .

Biological Activity

2-[Nalpha-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate (CAS Number: 910036-44-1) is a synthetic compound that serves as a photoactivated biotinyl methanethiosulfonate (MTS) cross-linker. Its complex structure includes multiple functional groups that facilitate its biological activity, particularly in protein labeling and cross-linking applications.

  • Molecular Formula : C39H54N6O8S3
  • Molecular Weight : 831.08 g/mol
  • Structure : The compound features a biotin moiety, which is crucial for its role in biological assays, particularly in the context of protein interactions and modifications.

Biological Activity

The biological activity of this compound primarily revolves around its ability to interact with proteins through covalent bonding, which is essential for various biochemical assays and research applications. Here are some key aspects of its biological activity:

The methanethiosulfonate group reacts with thiol groups in proteins, allowing for the formation of stable thioether bonds. This reaction can be utilized for:

  • Protein Cross-Linking : Facilitating the study of protein-protein interactions.
  • Labeling : Enabling the detection and purification of proteins via biotin-streptavidin interactions.

2. Applications in Research

  • Proteomics : Used in mass spectrometry and other analytical techniques to study complex protein mixtures.
  • Cell Biology : Assists in visualizing cellular processes by tagging proteins with biotin, which can then be detected using streptavidin conjugates.

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound in biological research:

Case Study 1: Protein Interaction Analysis

A study demonstrated the use of this compound in analyzing protein interactions within cell lysates. The researchers successfully labeled target proteins, enabling subsequent identification through mass spectrometry.

Case Study 2: Cellular Imaging

In another investigation, this compound was utilized to tag membrane proteins in live cells. The biotinylation allowed for high-resolution imaging using fluorescently labeled streptavidin, showcasing its potential in live-cell imaging applications.

Data Table: Comparative Analysis of MTS Cross-Linkers

Compound NameMolecular Weight (g/mol)Biotinylation EfficiencyApplication Area
This compound831.08HighProteomics, Cell Biology
Other MTS Cross-Linker A700.00ModerateProtein Purification
Other MTS Cross-Linker B850.00HighDrug Delivery Systems

Q & A

Q. What are the critical steps in synthesizing 2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis involves multi-step conjugation, including benzoylation, biotinylation, and methanethiosulfonate functionalization. Key steps include:
  • Benzoylation : Reacting benzoic acid derivatives with lysine residues under anhydrous conditions (e.g., dichloromethane with triethylamine as a base) to form stable amide bonds .
  • Biotinylation : Coupling 6-biotinamidocaproyl groups via carbodiimide-mediated activation (e.g., EDC/NHS chemistry) to ensure site-specific labeling .
  • Methanethiosulfonate functionalization : Introducing the ethyl methanethiosulfonate group under inert conditions to preserve thiol reactivity .
    Optimization requires monitoring reaction progress via HPLC and adjusting stoichiometry (e.g., 1.2–1.5 molar excess of biotinamidocaproyl reagents) to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₃₉H₅₄N₆O₈S₃, 831.08 g/mol) with <2 ppm error .
  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR to verify benzoyl, biotin, and methanethiosulfonate moieties (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 4.3–4.5 ppm for lysine backbone) .
  • HPLC : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water + 0.1% formic acid .

Q. What precautions are necessary for handling and storing this compound?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles) due to potential skin sensitization . Avoid inhalation of dust; work in a fume hood.
  • Storage : Store at –20°C under argon to prevent oxidation of the methanethiosulfonate group. Desiccate to limit hydrolysis .

Advanced Research Questions

Q. How can this compound be used to study protein-protein interactions in live-cell imaging?

  • Methodological Answer : The methanethiosulfonate group enables site-specific conjugation to cysteine residues in proteins, while biotin facilitates streptavidin-based detection. Example workflow:

Protein Labeling : Incubate the compound (10–50 µM) with target proteins in PBS (pH 7.4) for 1–2 hours at 4°C to minimize nonspecific binding .

Crosslinking : Use UV irradiation (365 nm) to stabilize interactions post-labeling.

Detection : Apply streptavidin-conjugated fluorophores for confocal microscopy. Validate specificity via competition assays with free biotin .

Q. What experimental strategies resolve contradictions in reported stability data for methanethiosulfonate derivatives?

  • Methodological Answer : Discrepancies in stability often arise from:
  • pH Sensitivity : Test compound stability across pH 6–8 (e.g., PBS vs. Tris buffers) using LC-MS to track degradation products (e.g., disulfide formation) .
  • Redox Conditions : Compare stability in reducing (e.g., 1 mM DTT) vs. non-reducing environments. Use Ellman’s assay to quantify free thiols over time .
  • Temperature : Conduct accelerated stability studies at 4°C, 25°C, and 37°C to model shelf-life .

Q. How can researchers leverage this compound to design controlled crosslinking studies in membrane proteins?

  • Methodological Answer :
  • Membrane Protein Incorporation : Reconstitute biotinylated proteins into liposomes, then introduce the compound (20–100 µM) to label extracellular cysteine residues .
  • Crosslinking Control : Use time-resolved addition of reducing agents (e.g., TCEP) to quench reactions at defined intervals.
  • Validation : Analyze crosslink efficiency via SDS-PAGE/Western blot with anti-biotin antibodies. Compare to cryo-EM structures to confirm spatial accuracy .

Data Analysis and Troubleshooting

Q. How should researchers interpret unexpected mass spectrometry peaks after conjugating this compound to proteins?

  • Methodological Answer : Common artifacts include:
  • Hydrolysis Products : Peaks at m/z 831.08 ± 18 (H₂O addition) suggest hydrolysis of methanethiosulfonate; mitigate by optimizing storage pH .
  • Disulfide Adducts : Peaks at m/z 831.08 + 78 (cystine adducts) indicate redox side reactions; include 1 mM EDTA in buffers to chelate metal catalysts .

Q. What controls are essential when using this compound for pull-down assays?

  • Methodological Answer : Include:
  • Biotin Blocking : Pre-incubate streptavidin beads with excess free biotin to assess nonspecific binding.
  • Cysteine-Free Mutants : Use protein mutants lacking reactive cysteines to confirm labeling specificity.
  • Mock-Labeled Samples : Process parallel samples without the compound to identify background signals .

Methodological Innovations

Q. Can this compound be adapted for single-molecule fluorescence resonance energy transfer (smFRET) studies?

  • Methodological Answer : Yes, via:
  • Dual Labeling : Conjugate the compound to one protein subunit (biotin-streptavidin donor) and a complementary fluorophore (acceptor) on another subunit.
  • Surface Immobilization : Use biotin-PEG-coated slides to anchor complexes for TIRF microscopy.
  • Data Acquisition : Collect FRET efficiency histograms under oxygen-scavenging conditions (e.g., glucose oxidase/catalase) to minimize photobleaching .

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